molecular formula C8H8ClIS B8424751 2-Chloro-4-iodobenzyl methyl sulfide

2-Chloro-4-iodobenzyl methyl sulfide

Cat. No.: B8424751
M. Wt: 298.57 g/mol
InChI Key: NVNKXZRSOMQVQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-iodobenzyl methyl sulfide is a halogenated aromatic sulfide characterized by a benzyl backbone substituted with chlorine at position 2, iodine at position 4, and a methyl sulfide (-SCH₃) group at the benzenzylic position. For instance, halogenated sulfonamides, such as 2-chloro-4-(2-iodobenzenesulfonamido)benzoic acid, demonstrate inhibitory activity against multidrug-resistant cancer cells , highlighting the pharmacological relevance of halogenated aromatic systems. Similarly, sulfide compounds like 4-chloro-3-methyl-2-butenyl phenyl sulfide are critical intermediates in carotenoid synthesis , underscoring the versatility of halogenated sulfides in complex organic reactions.

Properties

Molecular Formula

C8H8ClIS

Molecular Weight

298.57 g/mol

IUPAC Name

2-chloro-4-iodo-1-(methylsulfanylmethyl)benzene

InChI

InChI=1S/C8H8ClIS/c1-11-5-6-2-3-7(10)4-8(6)9/h2-4H,5H2,1H3

InChI Key

NVNKXZRSOMQVQZ-UHFFFAOYSA-N

Canonical SMILES

CSCC1=C(C=C(C=C1)I)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Substituents Functional Group Molecular Weight (g/mol) Key Application
2-Chloro-4-iodobenzyl methyl sulfide 2-Cl, 4-I, -SCH₃ Sulfide ~298.5 Organic synthesis
2-Chloro-4-(2-iodobenzenesulfonamido)benzoic acid 2-Cl, 4-I, -SO₂NH₂ Sulfonamide ~451.6 Anticancer research
4-Chloro-3-methyl-2-butenyl phenyl sulfide 4-Cl, 3-CH₃, -S-Ph Sulfide ~214.7 Carotenoid synthesis

Research Findings and Discussion

  • Iodine’s Role : The iodine substituent in 2-chloro-4-iodobenzyl methyl sulfide may facilitate cross-coupling reactions (e.g., with palladium catalysts), offering advantages over chloro or bromo analogs in constructing complex architectures.
  • Thermal Stability : Sulfides generally exhibit lower thermal stability than sulfones, necessitating careful temperature control during reactions .
  • Biological Potential: While sulfonamides dominate medicinal chemistry, the target compound’s lipophilicity could enhance blood-brain barrier penetration, warranting further pharmacological studies.

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